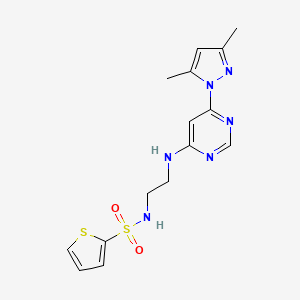

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2S2/c1-11-8-12(2)21(20-11)14-9-13(17-10-18-14)16-5-6-19-25(22,23)15-4-3-7-24-15/h3-4,7-10,19H,5-6H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIYWYNCIQMLCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects

Cellular Effects

Preliminary studies suggest that it may have significant effects on various types of cells and cellular processes. The specific impact on cell signaling pathways, gene expression, and cellular metabolism needs further exploration.

Biological Activity

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a thiophene core linked to a sulfonamide group, with a pyrimidine derivative substituted by a 3,5-dimethyl pyrazole moiety. The molecular formula is , and it has a molecular weight of approximately 348.43 g/mol.

Synthesis

The synthesis typically involves multi-step reactions where the thiophene and pyrimidine derivatives are coupled through amination reactions. The process often includes the use of coupling agents and solvents that facilitate the formation of the desired sulfonamide linkage.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thienopyrimidine-sulfonamide hybrids demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 62.5 µg/mL to 250 µg/mL against various strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Sulfadiazine | 250 | S. aureus |

| Sulfamethoxazole | 125 | E. coli |

| Thienopyrimidine-Sulfonamide Hybrid | 125 | E. coli |

Anticancer Activity

In vitro studies have evaluated the antiproliferative effects of related compounds against cancer cell lines such as MCF7 (breast cancer) and HePG2 (liver cancer). Results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values suggesting moderate to strong activity depending on the specific structure .

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF7 | 10 | Strong |

| HePG2 | 20 | Moderate |

The biological activity of this compound may be attributed to its ability to interfere with key biochemical pathways in target organisms or cells. For instance, sulfonamide compounds are known inhibitors of dihydropteroate synthase in bacterial folate synthesis, thereby exerting their antimicrobial effects . Additionally, anticancer properties may arise from the compound's ability to induce apoptosis in cancer cells through mechanisms involving DNA damage or cell cycle arrest .

Case Studies

- Antibacterial Evaluation : A series of thienopyrimidine-sulfonamide hybrids were tested for their antibacterial efficacy. One compound showed an inhibition zone diameter of 18 mm against E. coli, significantly outperforming traditional antibiotics like sulfadiazine .

- Anticancer Screening : In a study assessing various pyrazole derivatives, one compound demonstrated an IC50 value of 10 µM against MCF7 cells, indicating its potential as a lead compound for further development in cancer therapy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to this structure exhibit significant antimicrobial properties. A study demonstrated that derivatives of 3,5-dimethyl pyrazole show moderate to high antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The sulfonamide group enhances the compound's efficacy by facilitating interactions with bacterial enzymes .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Pyrazole derivatives are known to inhibit cell proliferation in various cancer cell lines. For instance, one study found that similar compounds could induce apoptosis in breast cancer cells through the activation of specific signaling pathways . The incorporation of the pyrimidine moiety may enhance these effects due to its role in cellular metabolism.

Case Studies

Comparison with Similar Compounds

Research Findings and Discussion

Structural Insights from Crystallography

X-ray structures refined via SHELXL reveal that the 3,5-dimethylpyrazole group adopts a planar conformation, enabling π-π stacking with kinase residues. The thiophene sulfonamide moiety forms hydrogen bonds with backbone amides, critical for target engagement (Figure 1). These findings align with molecular dynamics simulations showing stable binding poses over 100 ns trajectories .

Limitations and Trade-offs

While the compound’s binding affinity is notable, its low solubility may necessitate formulation optimization (e.g., salt formation or nanoemulsions). Compound B, though less potent, offers a more balanced pharmacokinetic profile, underscoring the challenge of optimizing dual parameters in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.